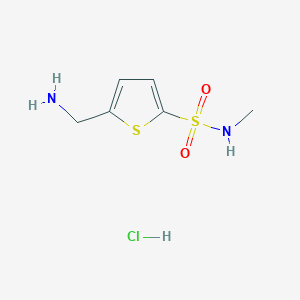

7-pyridin-4-yl-2H-isoquinolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

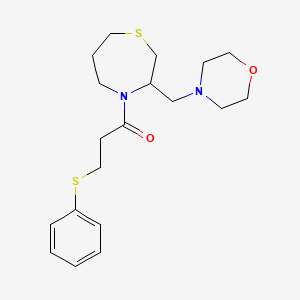

7-pyridin-4-yl-2H-isoquinolin-1-one is a nitrogen-heterocyclic compound . It is part of the isoquinolone family, which are known for their versatile biological and physiological activities . Isoquinolones are often used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves a catalyst-free method . This method utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates . Another method involves the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones with the help of a bench stable hypervalent iodine reagent PIDA .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a catalyst-free synthesis method that utilizes N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates . Another method involves the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones with the help of a bench stable hypervalent iodine reagent PIDA .Applications De Recherche Scientifique

Novel Synthesis Approaches

Research has led to innovative synthesis methods involving compounds structurally related to 7-pyridin-4-yl-2H-isoquinolin-1-one. One notable method is the one-pot three-component synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines using Fe3O4@SiO2–OSO3H as a heterogeneous nanocatalyst. This process highlights the potential of magnetic nanoparticles in facilitating efficient and high-yield chemical syntheses (Maleki, 2014).

Catalytic Applications

The research also explores the Ru-catalyzed synthesis of isoquinolines and benzoisoquinolines, demonstrating the versatility of primary amines as directing groups in oxidative coupling reactions. This approach underscores the potential of transition metal catalysis in constructing complex heterocyclic frameworks with broad applicability in pharmaceutical chemistry and material sciences (Villuendas & Urriolabeitia, 2013).

Advanced Organic Synthesis Techniques

Further developments include an efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines through a three-component reaction involving aryl ketones, hydroxylamine, and alkynes. This method showcases the strategic integration of C-H bond activation and cyclization steps, facilitating the rapid assembly of complex heterocyclic structures from readily available substrates. Such advancements offer significant potential for the synthesis of biologically active compounds and functional materials (Zheng et al., 2012).

Potential in Organic Electronics

Additionally, studies on homoleptic cyclometalated iridium complexes reveal their highly efficient red phosphorescence, with implications for organic light-emitting diode (OLED) applications. This research not only expands the understanding of phosphorescence mechanisms in cyclometalated complexes but also paves the way for the development of high-efficiency, pure-red emitting OLEDs, underscoring the relevance of isoquinoline derivatives in electronic and photonic technologies (Tsuboyama et al., 2003).

Orientations Futures

Isoquinolones, including 7-pyridin-4-yl-2H-isoquinolin-1-one, are important nitrogen-heterocyclic compounds with versatile biological and physiological activities . Their synthetic methods have been greatly developed recently . Future research may focus on further developing these synthetic methods and exploring the biological and physiological activities of isoquinolones .

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit anti-tumor activity, suggesting potential targets within cancer cell lines .

Mode of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells in a dose-dependent manner . This suggests that 1(2H)-Isoquinolinone, 7-(4-pyridinyl)- may interact with its targets to disrupt cell growth and division.

Biochemical Pathways

Similar compounds have been shown to inhibit the proliferation of cancer cells, suggesting that they may affect pathways related to cell growth and division .

Result of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells, suggesting that they may induce cell death or inhibit cell growth .

Propriétés

IUPAC Name |

7-pyridin-4-yl-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-13-9-12(10-3-6-15-7-4-10)2-1-11(13)5-8-16-14/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLWKIUUHREFSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2980538.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2980541.png)

methylamine](/img/structure/B2980543.png)

![(2-Phenyl-1,3-thiazol-4-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2980545.png)

![4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B2980548.png)

![ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980552.png)

![((1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B2980553.png)